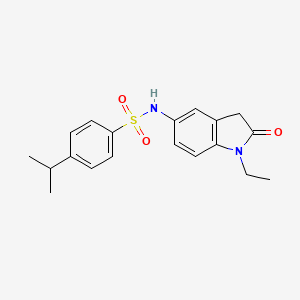

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 1-ethyl-2-oxoindoline moiety linked via a sulfonamide group to a 4-isopropyl-substituted benzene ring.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-4-21-18-10-7-16(11-15(18)12-19(21)22)20-25(23,24)17-8-5-14(6-9-17)13(2)3/h5-11,13,20H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVILNSUOQZWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole derivative with sulfonyl chloride under basic conditions.

Final Assembly: The final compound is assembled by coupling the indole sulfonamide with the appropriate benzene derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential use as an antimicrobial or anticancer agent.

Industry: Applications in material science or as a catalyst.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit enzymes or interact with cellular targets to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Benzene Ring

The benzene ring substituent significantly influences physicochemical and biological properties. Key analogs include:

Notes:

- The 2-methoxy-5-methyl substitution (F721-0032) introduces hydrogen-bond acceptors, slightly elevating polar surface area (64.26 Ų vs. ~60 Ų in F721-0023), which may affect solubility and bioavailability .

Core Heterocycle Modifications

Replacing the indoline core with other heterocycles alters activity profiles:

- N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide : The indazole core enhances π-π stacking interactions with biological targets, while the allyl group introduces conformational flexibility .

- Chlorthalidone : A structurally distinct sulfonamide with a 1-hydroxy-3-oxo-isoindoline moiety, used clinically as a diuretic. Its rigid isoindoline core contrasts with the target compound’s flexible ethyl-oxoindoline system .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The target compound’s 4-isopropyl group likely reduces aqueous solubility compared to smaller substituents (e.g., 4-methyl). However, its moderate logP (~3.1) suggests balanced lipophilicity for oral absorption .

- F721-0032 (logSw = -3.38) exhibits poor intrinsic solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of various diseases.

Chemical Structure and Properties

The compound features an indole ring system linked to a sulfonamide group, which is known for its diverse biological properties. The molecular formula for this compound is , with a molecular weight of approximately 362.46 g/mol. The presence of both the indole moiety and the sulfonamide group contributes to its biological activity.

1. Anticancer Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the sulfonamide group has been linked to the inhibition of carbonic anhydrase, which plays a role in tumor growth and metastasis .

3. Enzyme Inhibition

The biological activity of this compound may also extend to other enzyme targets. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. This compound could potentially inhibit enzymes such as carbonic anhydrase or other key metabolic enzymes, thus impacting cellular functions .

Case Study 1: Anticancer Activity

In vitro studies have shown that compounds structurally similar to this compound exhibit significant cytotoxicity against breast cancer cell lines (MCF7). These studies utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective potency at micromolar concentrations.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF7 |

| Compound B | 10 | MCF7 |

| N-(1-Ethyl...) | 12 | MCF7 |

Case Study 2: COX Inhibition

A comparative study on various sulfonamide derivatives demonstrated that while some compounds showed high COX inhibition (e.g., celecoxib at 80% inhibition), others exhibited moderate activity. The study found that modifications to the para-position of the phenyl ring significantly impacted inhibitory activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.